molecular formula C14H14ClN3O3S B2795151 5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole CAS No. 1351607-04-9

5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole

Numéro de catalogue: B2795151
Numéro CAS: 1351607-04-9
Poids moléculaire: 339.79
Clé InChI: MRANXSIBBJOASC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 3 and a 1-((3-chlorophenyl)sulfonyl)azetidin-3-yl moiety at position 3. The azetidine ring (a four-membered saturated heterocycle) is sulfonylated at the nitrogen, introducing a 3-chlorophenyl group, which likely enhances electronic and steric properties. The oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, making it a common scaffold in medicinal chemistry .

Propriétés

IUPAC Name

5-[1-(3-chlorophenyl)sulfonylazetidin-3-yl]-3-cyclopropyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c15-11-2-1-3-12(6-11)22(19,20)18-7-10(8-18)14-16-13(17-21-14)9-4-5-9/h1-3,6,9-10H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRANXSIBBJOASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Construction of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Final Assembly: The final compound is assembled by coupling the azetidine and oxadiazole intermediates under suitable conditions, often involving condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and azetidine rings.

    Reduction: Reduction reactions may target the oxadiazole ring, potentially leading to ring-opening or hydrogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully hydrogenated compounds.

Applications De Recherche Scientifique

Case Studies

  • A study evaluated the cytotoxic effects of oxadiazole derivatives against multiple cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer cells (MCF-7), reporting IC50 values ranging from 10 to 50 µM .
  • Another investigation demonstrated that related oxadiazole derivatives effectively inhibited tumor growth in vivo in mouse models of breast cancer .

Spectrum of Activity

Compounds containing the oxadiazole ring have shown broad-spectrum antimicrobial activity against various bacteria and fungi. Research indicates efficacy against both Gram-positive and Gram-negative bacteria.

Data Summary

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
Compound CCandida albicans16 µg/mL

Mechanism

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation. Oxadiazole derivatives have been shown to significantly reduce levels of TNF-alpha and IL-6 in vitro.

Research Findings

Studies have demonstrated that certain oxadiazole derivatives can effectively mitigate inflammatory responses in various cellular models, indicating their potential as therapeutic agents in treating inflammatory diseases .

Other Pharmacological Activities

Beyond anticancer, antimicrobial, and anti-inflammatory effects, research has indicated that oxadiazole derivatives may possess additional pharmacological activities:

  • Antiviral : Some studies suggest potential antiviral properties against specific viral strains.
  • Antidiabetic : Preliminary data indicate that these compounds may influence glucose metabolism positively.

Mécanisme D'action

The mechanism of action of 5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Analogues with Azetidine/Oxadiazole Moieties

(a) 5-(Azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole
  • Structure : Lacks the sulfonyl group and 3-chlorophenyl substitution.
  • Molecular Weight : 165.19 g/mol .
  • This compound serves as a baseline for evaluating the impact of sulfonylation.
(b) 5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole
  • Structure : Features an oxymethyl linker between the azetidine and oxadiazole rings.
  • Molecular Formula : C₉H₁₃N₃O₂ .
  • Key Differences : The ether linker introduces flexibility, which may alter conformational stability compared to the direct sulfonyl linkage in the target compound.
(c) 5-(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-cyclopropyl-1,2,4-oxadiazole
  • Structure : Replaces the sulfonyl group with a triazole ring.

Analogues with Sulfonyl or Chlorophenyl Substitutions

(a) Sch225336 (Bis-sulfone Compound)
  • Structure : N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide.
  • Key Differences: Dual sulfonyl groups and methoxyphenyl substituents enhance hydrophobicity and electron-withdrawing effects.
(b) 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine
  • Structure : Contains a 3-chlorophenyl-isoxazole moiety.
  • Key Differences : The isoxazole ring (vs. oxadiazole) and triazole-pyridine system alter electronic properties and steric bulk. This compound is used in stress-related disorders, highlighting the therapeutic relevance of the 3-chlorophenyl group .

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Data of Key Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound 1,2,4-Oxadiazole 3-cyclopropyl, 1-((3-Cl-Ph)SO₂)azetidin-3-yl 375.82 (calc) Sulfonyl group, azetidine ring
5-(Azetidin-3-yl)-3-cyclopropyl-oxadiazole 1,2,4-Oxadiazole 3-cyclopropyl, azetidin-3-yl 165.19 Lacks sulfonyl group
Sch225336 Bis-sulfone Dual methoxyphenyl-sulfonyl N/A CB2 receptor selectivity
4-[5-[(1R)-...]pyridine (TT001) Triazole-Isoxazole 3-chlorophenyl, pyridine ~450 (est) Stress disorder applications

Key Observations :

Sulfonyl Group Impact : The target compound’s sulfonyl group increases polarity and may improve binding to hydrophobic pockets in biological targets, as seen in Sch225336’s receptor selectivity .

Chlorophenyl Contribution : The 3-chlorophenyl group is a common feature in bioactive compounds (e.g., TT001), suggesting its role in enhancing lipophilicity and target affinity .

Q & A

Basic Research Questions

Q. How can the sulfonylation step in the synthesis of 5-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole be optimized to improve yield?

  • Methodology: Use controlled reaction conditions (e.g., anhydrous DMF as solvent, 0–5°C for sulfonyl chloride addition) to minimize hydrolysis of the sulfonyl chloride intermediate. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and optimize stoichiometry (1.2–1.5 equivalents of sulfonyl chloride to azetidine precursor) to account for side reactions .
  • Data Analysis: Compare yields under varying conditions (e.g., reaction time, temperature) using HPLC-MS to quantify unreacted starting materials and byproducts.

Q. What spectroscopic techniques are critical for characterizing the azetidine-oxadiazole core structure?

  • Techniques:

  • NMR: 1^1H-NMR (δ 3.8–4.2 ppm for azetidine protons; δ 6.8–7.5 ppm for aromatic protons) and 13^{13}C-NMR (C=O at ~165–170 ppm for oxadiazole) .
  • IR: Confirm sulfonyl (S=O stretch at 1150–1350 cm1^{-1}) and oxadiazole (C=N stretch at 1600–1650 cm1^{-1}) groups .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]+^+ and fragmentation patterns .

Q. How can initial biological activity screening be designed for this compound?

  • Approach: Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates. Include positive controls (e.g., staurosporine for kinases) and measure IC50_{50} values at concentrations ranging from 1 nM to 100 µM .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between structural analogs of this compound?

  • Analysis: Compare substituent effects (e.g., 3-chlorophenyl vs. 4-fluorophenyl sulfonyl groups) using molecular docking (e.g., AutoDock Vina) to predict binding affinities .
  • Experimental Validation: Synthesize analogs with systematic substitutions (e.g., halogen, methyl, methoxy) and test in parallel assays to isolate structure-activity relationships (SAR) .

Q. How can the regioselectivity of oxadiazole ring formation be controlled during synthesis?

  • Mechanistic Insight: Use DFT calculations (e.g., Gaussian 16) to model cyclocondensation transition states, favoring 1,2,4-oxadiazole over 1,3,4-isomers via thermodynamic control (ΔG < 5 kcal/mol) .
  • Experimental Design: Optimize reaction pH (e.g., buffered at pH 4–5) and dehydrating agents (e.g., POCl3_3 vs. EDC) to favor desired product .

Q. What computational methods predict metabolic stability of the cyclopropyl-oxadiazole moiety?

  • Tools:

  • CYP450 Metabolism Prediction: SwissADME or ADMETLab to identify potential oxidation sites (e.g., cyclopropyl ring opening).
  • In Vitro Validation: Microsomal stability assays (human liver microsomes, NADPH cofactor) with LC-MS/MS quantification of parent compound degradation .

Q. How are crystallographic data used to validate the stereoelectronic effects of the sulfonylazetidine group?

  • Techniques: Single-crystal X-ray diffraction to resolve bond angles (e.g., S–N–C in sulfonamide) and intramolecular interactions (e.g., π-stacking between oxadiazole and chlorophenyl groups) .
  • Analysis: Compare experimental data with Cambridge Structural Database (CSD) entries for analogous sulfonamides to identify conformational biases .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.